2-methoxynaphthalen-1-ol
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Overview
Description
2-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It belongs to the class of naphthalenes, which are characterized by two fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxynaphthalen-1-ol can be achieved through several methods. One common approach involves the methylation of 5-hydroxy-2-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone and other reduced forms.
Substitution: Nitro derivatives and other substituted products.
Scientific Research Applications
2-methoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methoxynaphthalene
- 6-Methoxy-2-naphthol
- 5-Hydroxy-2-naphthol
Comparison
Compared to similar compounds, 2-methoxynaphthalen-1-ol stands out due to its unique substitution pattern on the naphthalene ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
61742-13-0 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3 |
InChI Key |
QVIKUAVXSRNDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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